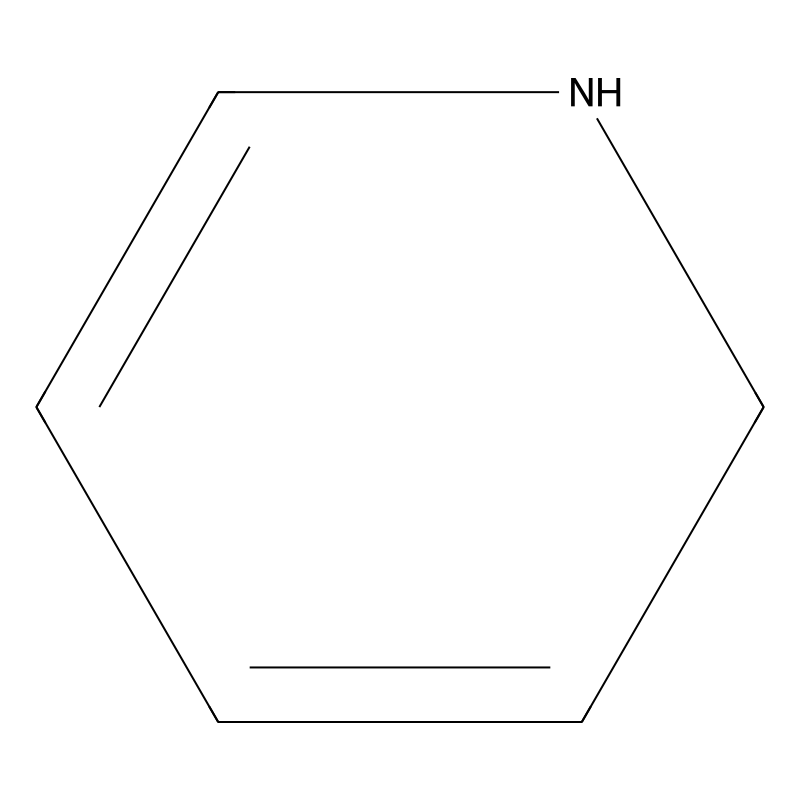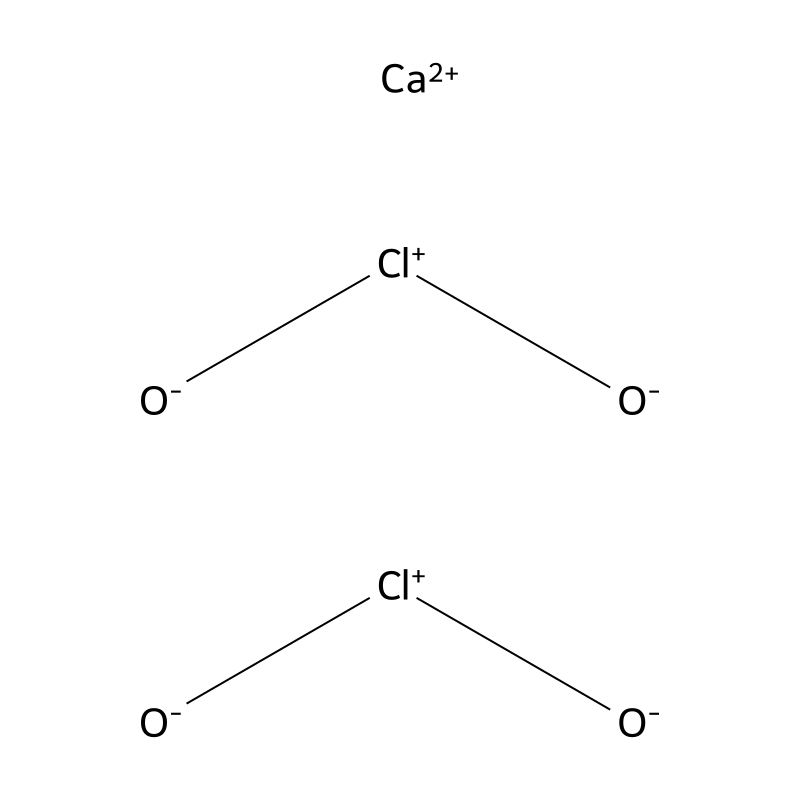Zirconocene dichloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis Catalyst
Bis(cyclopentadienyl)zirconium dichloride acts as a versatile catalyst in various organic synthesis reactions. Here are some specific examples:
- Stereoselective Glycosidation: This compound can be employed to form glycosidic bonds, which are essential linkages in carbohydrates. Its unique ability to control the stereochemistry of the reaction allows for the selective formation of specific glycosidic isomers.
- Catalyzed Transamidation: Bis(cyclopentadienyl)zirconium dichloride can catalyze the transfer of an amine group from one molecule to another, known as transamidation. This reaction is particularly useful for introducing diverse amine functionalities into organic molecules.
- Negishi Reagent Precursor: This compound serves as a precursor to the Negishi reagent, a powerful tool in carbon-carbon bond formation reactions. The Negishi reagent couples organozinc compounds with organic halides to create new carbon-carbon bonds.
- Green Amide Formation: Bis(cyclopentadienyl)zirconium dichloride can be used in catalytic amounts to promote the amidation of carboxylic acids and amines. This method offers an environmentally friendly alternative to traditional amidation methods that often require harsh conditions and activating agents.
These are just a few examples, and bis(cyclopentadienyl)zirconium dichloride continues to be explored for its potential in various other organic synthesis applications.
Research in Other Areas
Beyond its role in organic synthesis, bis(cyclopentadienyl)zirconium dichloride is also being investigated in other areas of scientific research:
- Polymerization Catalysis: This compound shows promise as a catalyst for the polymerization of various monomers, leading to the development of novel polymeric materials.
- Material Science Applications: Research is ongoing to explore the potential of bis(cyclopentadienyl)zirconium dichloride in the development of new materials with unique properties, such as ceramics and thin films.
Zirconocene dichloride, also known as bis(cyclopentadienyl)zirconium dichloride, is an organometallic compound with the chemical formula . It appears as white to off-white crystalline solids and has a molecular weight of approximately 292.32 g/mol. This compound is characterized by its unique structure, where two cyclopentadienyl ligands are coordinated to a zirconium center, which is further bonded to two chlorine atoms. Zirconocene dichloride is sensitive to air and moisture, leading to its instability under ambient conditions, and it decomposes in water .
Key Reactions Include:- Ligand Exchange: Reaction with alkyl lithium or Grignard reagents to generate zirconocene equivalents.
- Alkene Polymerization: Catalytic polymerization of alkenes through coordination and insertion mechanisms.
- Cross-Coupling Reactions: Involvement in cross-coupling reactions with alkenyl zirconium compounds .
Zirconocene dichloride can be synthesized through several methods:
- Direct Synthesis: Reacting zirconium tetrachloride with cyclopentadiene in a controlled environment.
- Grignard Reaction: Utilizing Grignard reagents to form alkyl-substituted derivatives that can be converted back to zirconocene dichloride.
- Alkylation Reactions: Involving the reaction of zirconocene dichloride with various alkyl halides or organometallic reagents under inert conditions .
Zirconocene dichloride is widely used in various fields due to its catalytic properties:
- Catalysis: It serves as a catalyst in organic synthesis, particularly in polymerization and cross-coupling reactions.
- Material Science: Employed in the development of advanced materials due to its ability to facilitate C-C bond formation.
- Research: Used extensively in academic research for studying reaction mechanisms involving transition metal complexes .
Interaction studies involving zirconocene dichloride typically focus on its behavior in catalytic systems and ligand exchange dynamics. Research has shown that its interaction with organoaluminum compounds significantly influences its catalytic efficiency and selectivity in reactions with alkenes. The stability of these interactions under various solvent conditions has been a focal point of study .
Zirconocene dichloride belongs to a broader class of metallocenes and organometallic compounds. Here are some similar compounds for comparison:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Hafnocene Dichloride | Bis(cyclopentadienyl)hafnium | Similar structure but with hafnium instead of zirconium |
| Titanocene Dichloride | Bis(cyclopentadienyl)titanium | Known for its use in polymerization reactions |
| Ferrocene | Bis(cyclopentadienyl)iron | A well-studied metallocene used in various applications |
| Vanadocene Dichloride | Bis(cyclopentadienyl)vanadium | Exhibits different reactivity patterns compared to zirconium |
Uniqueness of Zirconocene Dichloride
Zirconocene dichloride stands out due to its specific reactivity patterns and stability profile compared to other metallocenes. Its ability to facilitate complex organic transformations while maintaining structural integrity under certain conditions highlights its significance in both industrial and academic settings .
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (81.2%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (15.38%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (81.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (13.68%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Environmental Hazard








